Cas no 1850271-19-0 (3-{[5-(Methoxymethyl)furan-2-yl]methyl}pyrrolidine)
3-{[5-(Methoxymethyl)furan-2-yl]methyl}pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 1850271-19-0
- 3-{[5-(methoxymethyl)furan-2-yl]methyl}pyrrolidine
- EN300-1748945
- 3-{[5-(Methoxymethyl)furan-2-yl]methyl}pyrrolidine
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- Inchi: 1S/C11H17NO2/c1-13-8-11-3-2-10(14-11)6-9-4-5-12-7-9/h2-3,9,12H,4-8H2,1H3
- InChI Key: LOZWBAIASBITKW-UHFFFAOYSA-N
- SMILES: O1C(COC)=CC=C1CC1CNCC1
Computed Properties
- Exact Mass: 195.125928785g/mol
- Monoisotopic Mass: 195.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 34.4Ų
3-{[5-(Methoxymethyl)furan-2-yl]methyl}pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1748945-1g |
3-{[5-(methoxymethyl)furan-2-yl]methyl}pyrrolidine |
1850271-19-0 | 1g |
$1485.0 | 2023-09-20 | ||
| Enamine | EN300-1748945-5g |
3-{[5-(methoxymethyl)furan-2-yl]methyl}pyrrolidine |
1850271-19-0 | 5g |
$4309.0 | 2023-09-20 | ||
| Enamine | EN300-1748945-10g |
3-{[5-(methoxymethyl)furan-2-yl]methyl}pyrrolidine |
1850271-19-0 | 10g |
$6390.0 | 2023-09-20 | ||
| Enamine | EN300-1748945-0.05g |
3-{[5-(methoxymethyl)furan-2-yl]methyl}pyrrolidine |
1850271-19-0 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1748945-0.1g |
3-{[5-(methoxymethyl)furan-2-yl]methyl}pyrrolidine |
1850271-19-0 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1748945-0.25g |
3-{[5-(methoxymethyl)furan-2-yl]methyl}pyrrolidine |
1850271-19-0 | 0.25g |
$1366.0 | 2023-09-20 | ||
| Enamine | EN300-1748945-0.5g |
3-{[5-(methoxymethyl)furan-2-yl]methyl}pyrrolidine |
1850271-19-0 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1748945-1.0g |
3-{[5-(methoxymethyl)furan-2-yl]methyl}pyrrolidine |
1850271-19-0 | 1g |
$1485.0 | 2023-05-26 | ||
| Enamine | EN300-1748945-2.5g |
3-{[5-(methoxymethyl)furan-2-yl]methyl}pyrrolidine |
1850271-19-0 | 2.5g |
$2912.0 | 2023-09-20 | ||
| Enamine | EN300-1748945-5.0g |
3-{[5-(methoxymethyl)furan-2-yl]methyl}pyrrolidine |
1850271-19-0 | 5g |
$4309.0 | 2023-05-26 |
3-{[5-(Methoxymethyl)furan-2-yl]methyl}pyrrolidine Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 3-{[5-(Methoxymethyl)furan-2-yl]methyl}pyrrolidine
Professional Introduction to Compound with CAS No. 1850271-19-0 and Product Name: 3-{[5-(Methoxymethyl)furan-2-yl]methyl}pyrrolidine
The compound with the CAS number 1850271-19-0 and the product name 3-{[5-(Methoxymethyl)furan-2-yl]methyl}pyrrolidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The molecular structure incorporates a pyrrolidine core linked to a furan moiety, which is further modified with a methoxymethyl group, creating a versatile scaffold for further chemical manipulation and biological evaluation.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The pyrrolidine ring, a prominent six-membered nitrogen-containing heterocycle, is widely recognized for its presence in numerous bioactive molecules, including protease inhibitors and antiviral agents. The integration of this motif with other functional groups enhances its pharmacological profile, making it an attractive candidate for medicinal chemists.
The furan component in 3-{[5-(Methoxymethyl)furan-2-yl]methyl}pyrrolidine adds an additional layer of complexity and reactivity. Furan derivatives are known for their broad spectrum of biological activities, ranging from antimicrobial to anti-inflammatory effects. The methoxymethyl group serves as a protecting group or a reactive handle, allowing for further derivatization and optimization of the compound's properties. This combination of structural features positions the compound as a promising lead in the quest for new pharmaceuticals.
Recent studies have highlighted the importance of scaffold hopping in drug discovery, where the modification of existing molecular frameworks can lead to novel compounds with improved efficacy and reduced toxicity. The structural versatility of 3-{[5-(Methoxymethyl)furan-2-yl]methyl}pyrrolidine makes it an ideal candidate for such explorations. Researchers have been particularly interested in its potential as a precursor for kinase inhibitors, given the success of pyrrolidine-based inhibitors in clinical trials.
The synthesis of this compound involves multi-step organic transformations, each carefully designed to introduce the desired functional groups while maintaining high yields and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework efficiently. These methods not only enhance the synthetic feasibility but also allow for precise control over stereochemistry, which is crucial for biological activity.
Beyond its synthetic significance, 3-{[5-(Methoxymethyl)furan-2-yl]methyl}pyrrolidine has shown intriguing biological properties in preliminary assays. Its interaction with various biological targets has been studied using computational modeling and experimental techniques. Preliminary data suggest that it may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders and cancer pathways. These findings have spurred further investigation into its pharmacological potential.
The integration of modern computational tools has accelerated the discovery process for this compound. Molecular docking studies have been conducted to evaluate its binding affinity to potential target proteins. These simulations have provided valuable insights into the compound's mode of action and have guided the design of more potent derivatives. The use of artificial intelligence (AI) algorithms has also played a role in predicting physicochemical properties and optimizing synthetic routes.
In conclusion, 3-{[5-(Methoxymethyl)furan-2-yl]methyl}pyrrolidine represents a compelling example of how structural innovation can drive advancements in pharmaceutical chemistry. Its unique combination of heterocyclic moieties and functional groups makes it a versatile scaffold for drug development. As research continues to uncover its biological potential, this compound is poised to contribute significantly to the next generation of therapeutic agents.
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